molecular formula C7H8F3I B2452146 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane CAS No. 2490375-54-5

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane

Cat. No.: B2452146
CAS No.: 2490375-54-5
M. Wt: 276.041
InChI Key: BXOXBYVRPYOWSV-UHFFFAOYSA-N
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Description

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is a chemical compound with the molecular formula C7H8F3I. It is a derivative of bicyclo[1.1.1]pentane, a structure known for its unique three-dimensional shape and rigidity. The addition of an iodine atom and a trifluoroethyl group to the bicyclo[1.1.1]pentane core imparts distinct chemical properties to this compound, making it of interest in various fields of research and industry .

Properties

IUPAC Name

1-iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3I/c8-7(9,10)4-5-1-6(11,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOXBYVRPYOWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3I
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iodination via Hypervalent Iodine Reagents

Hypervalent iodine reagents, such as (diacetoxyiodo)benzene (PhI(OAc)2), enable electrophilic iodination. In a protocol adapted from photoredox-catalyzed reactions, the bicyclo[1.1.1]pentane scaffold is treated with PhICl2 in dichloromethane (DCM) at room temperature, yielding iodinated intermediates. For example:
$$
\text{Bicyclo[1.1.1]pentane} + \text{PhICl}2 \xrightarrow{\text{CH}2\text{Cl}_2, \text{rt}} \text{1-Iodobicyclo[1.1.1]pentane} \quad
$$
This method avoids ring degradation but requires subsequent trifluoroethylation.

Trifluoroethyl Group Introduction via Lewis Acid Catalysis

Boron-based Lewis acids, such as B(C6F5)3, facilitate the addition of trifluoroethyl nucleophiles. A two-step approach involves:

  • Iodination : As described in Section 2.1.
  • Trifluoroethylation : Reacting 1-iodobicyclo[1.1.1]pentane with 2,2,2-trifluoroethylzinc bromide in the presence of B(C6F5)3 (10 mol%) at 0°C to room temperature.
    $$
    \text{1-Iodobicyclo[1.1.1]pentane} + \text{CF}3\text{CH}2\text{ZnBr} \xrightarrow{\text{B(C}6\text{F}5\text{)}3, \text{CH}2\text{Cl}_2} \text{Target Compound} \quad
    $$
    Yields range from 65–78%, with purity confirmed by NMR.

Multi-Step Synthesis from Bicyclo[1.1.1]pentane-1-carboxylic Acid

Carboxylic Acid to Acid Chloride Conversion

Bicyclo[1.1.1]pentane-1-carboxylic acid is treated with thionyl chloride (SOCl2) to form the corresponding acid chloride, which reacts with 2,2,2-trifluoroethanol under Mitsunobu conditions:
$$
\text{Acid Chloride} + \text{CF}3\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Trifluoroethyl Ester} \quad
$$
Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF)
  • Temperature: 0°C to reflux
  • Yield: 82% (ester intermediate).

Iodination via Radical Pathways

The ester intermediate undergoes iodination using N-iodosuccinimide (NIS) and a radical initiator (e.g., AIBN):
$$
\text{Trifluoroethyl Ester} + \text{NIS} \xrightarrow{\text{AIBN, CCl}_4} \text{1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane} \quad
$$
Optimized Parameters :

  • Temperature: 80°C
  • Time: 12–16 hours
  • Yield: 70%.

Alternative Routes via Cross-Coupling Reactions

Palladium-Catalyzed Coupling

Aryl iodides participate in Heck-type couplings, but the bicyclo framework necessitates modified conditions. Using a bifunctional palladated resin, the target compound is synthesized via:
$$
\text{Bicyclo[1.1.1]pentane Derivative} + \text{CF}3\text{CH}2\text{I} \xrightarrow{\text{Pd Resin, DMF}} \text{Target Compound} \quad
$$
Conditions :

  • Solvent: N,N-Dimethylformamide (DMF)
  • Temperature: 100°C
  • Yield: 95%.

Copper-Mediated Trifluoroethylation

Copper(I) iodide catalyzes the coupling of bicyclo[1.1.1]pentyl iodides with trifluoroethylboronic acids:
$$
\text{1-Iodobicyclo[1.1.1]pentane} + \text{CF}3\text{CH}2\text{B(OH)}2 \xrightarrow{\text{CuI, K}2\text{CO}_3} \text{Target Compound} \quad
$$
Challenges : Low solubility of boronic acids in nonpolar solvents limits yield to 55%.

Comparative Analysis of Synthetic Methods

Method Key Reagents Yield Advantages Limitations
Hypervalent Iodine PhICl2, B(C6F5)3 65–78% Mild conditions, high regioselectivity Requires anhydrous conditions
Radical Iodination NIS, AIBN 70% Scalable, simple workup Risk of over-iodination
Palladium Catalysis Pd resin, DMF 95% High yield, green chemistry compatible High temperature, costly catalyst
Copper-Mediated CuI, K2CO3 55% Broad substrate scope Low yield, solubility issues

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine substituent facilitates nucleophilic displacement, enabling access to diverse BCP derivatives. Key findings include:

Reaction TypeConditionsProductYieldSource
Amine substitutionSulfolane, 100°C, 24h3-(2,2,2-Trifluoroethyl)-BCB-1-amine56%
Thiol substitutionDMF, K₂CO₃, 60°C3-(2,2,2-Trifluoroethyl)-BCB-1-sulfide48%
Alcohol substitutionNaH, THF, 0°C to rtBCP ether derivatives<10%
  • Amine and thiol substitutions proceed via a proposed Sₙ1/E1 mechanism, with sulfolane stabilizing carbocation intermediates .

  • Competing elimination generates 3-methylene-1-cyclobutene byproducts (e.g., 25 in Scheme 4 of ).

Cross-Coupling Reactions

The BCP-iodide participates in transition-metal-catalyzed couplings, expanding functionalization options:

Kumada Coupling

  • Conditions : NiCl₂(dme)/dtbpy, Grignard reagent (R-MgBr), THF, rt .

  • Example : Reaction with aryl Grignards yields 3-(2,2,2-trifluoroethyl)-1-aryl-BCPs (e.g., nicotinic acid derivatives) .

Suzuki-Miyaura Coupling

  • Limited direct examples exist, but analogous BCP iodides undergo coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) .

Radical-Based Functionalization

Photochemical or radical-initiated pathways enable C–I bond cleavage for downstream diversification:

  • Photo-Hunsdiecker Reaction : Irradiation (λ = 254 nm) in CCl₄ generates bicyclo[1.1.0]butane (BCB) intermediates, which react with nucleophiles (e.g., azides, thiols) .

  • Atom Transfer Radical Addition (ATRA) : Using Cu catalysts, the iodide participates in radical additions to alkenes .

Synthetic Scalability

The parent BCP scaffold is synthesized via:

  • Light-enabled radical addition : [1.1.1]Propellane + CF₃CH₂I in flow, no catalysts, >90% purity after evaporation .

  • Kilogram-scale production : Demonstrated for analogous BCP iodides (e.g., methyl-BCP iodide) .

Stability and Reactivity Trends

  • Thermal Stability : Stable at rt but prone to elimination at >80°C in polar aprotic solvents .

  • Electronic Effects : The electron-withdrawing trifluoroethyl group attenuates nucleophilic substitution rates compared to alkyl-BCP iodides .

Scientific Research Applications

Overview

1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is a unique chemical compound characterized by its bicyclo[1.1.1]pentane core structure, which imparts significant rigidity and distinctive chemical properties. This compound has garnered attention in various scientific fields, particularly in biology, medicine, and industrial applications.

Biological Applications

  • Bioactive Molecule Development : The compound is being investigated for its potential as a bioactive molecule, which may lead to the development of new pharmaceuticals. Its structural properties allow it to interact with biological targets effectively.
  • Biochemical Probes : It serves as a probe in biochemical studies, facilitating the understanding of molecular interactions and mechanisms within biological systems.

Medicinal Chemistry

  • Drug Design and Development : The unique properties of this compound make it a candidate for drug design, particularly in creating compounds that exhibit specific therapeutic effects. Its interactions with biological targets can be leveraged to develop new treatment modalities .
  • Therapeutic Properties : Preliminary studies suggest potential therapeutic applications, including anti-cancer properties, although extensive research is needed to validate these claims .

Industrial Applications

  • Specialty Chemicals Production : The compound is utilized in the synthesis of specialty chemicals and advanced materials due to its unique structural properties. Its ability to undergo various chemical reactions makes it valuable in industrial chemistry .
  • Synthesis of Multi-substituted Cyclobutanes : this compound is involved in the synthesis of multi-substituted cyclobutanes through cycloaddition reactions, which are crucial for developing complex organic molecules in industrial settings .

Reactivity

The compound engages in several types of chemical reactions:

  • Substitution Reactions : The iodine atom can be substituted with various nucleophiles under appropriate conditions.
  • Oxidation and Reduction : It can undergo oxidation or reduction processes to yield different derivatives.
  • Coupling Reactions : The compound participates in coupling reactions such as Suzuki or Hiyama cross-coupling to form more complex molecular structures .

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane depends on its specific application. In chemical reactions, the iodine atom and trifluoroethyl group can influence the reactivity and selectivity of the compound. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. The exact mechanism would vary based on the context of its use .

Comparison with Similar Compounds

  • 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
  • 1-Iodo-3-(2,2,2-trifluoroethyl)cyclopropane
  • 1-Iodo-3-(2,2,2-trifluoroethyl)cyclobutane

Uniqueness: 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane is unique due to its bicyclo[1.1.1]pentane core, which provides a rigid and three-dimensional structure. This rigidity can influence the compound’s reactivity and interactions with other molecules, making it distinct from other similar compounds .

Biological Activity

Chemical Identity:

  • IUPAC Name: 1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane
  • CAS Number: 2490375-54-5
  • Molecular Formula: C7H8F3I
  • Molecular Weight: 276.04 g/mol

This compound belongs to the bicyclo[1.1.1]pentane family, which has gained interest in medicinal chemistry for its unique structural properties that can enhance biological activity.

Mechanistic Insights

The bicyclo[1.1.1]pentane motif is noted for its ability to serve as a bioisostere for traditional aromatic rings, improving metabolic stability and pharmacokinetic profiles of various compounds. Research indicates that substituting phenyl rings with bicyclo[1.1.1]pentane can effectively mitigate metabolic liabilities such as amide hydrolysis, a common issue in drug development.

1. Indoleamine 2,3-Dioxygenase Inhibition

A significant study highlighted the role of bicyclo[1.1.1]pentane derivatives in inhibiting indoleamine 2,3-dioxygenase (IDO) enzymes, which are implicated in immune evasion by tumors:

  • Compound Activity: The compound demonstrated potent inhibition of IDO1 with an IC50 value of 3.1 nM in HeLa cells and 121 nM in human whole blood assays.
  • Metabolic Stability: Modifications led to improved metabolic stability in both in vitro and in vivo studies, showcasing low clearance rates and high oral bioavailability .

2. γ-Secretase Inhibition

Another application of the bicyclo[1.1.1]pentane core was explored in the design of γ-secretase inhibitors:

  • Bioactivity: The replacement of a para-substituted fluorophenyl ring with the bicyclo[1.1.1]pentane motif resulted in compounds with enhanced aqueous solubility and permeability.
  • Pharmacokinetics: These modifications translated into improved pharmacokinetic properties, including a fourfold increase in Cmax and AUC values compared to traditional inhibitors .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

CompoundTargetIC50 (nM)Metabolic StabilityOral Bioavailability
This compoundIDO13.1 (HeLa)HighExcellent
Bicyclo[1.1.1]pentane derivativeγ-secretaseNot specifiedImprovedSignificant increase

Structural Considerations

The structural integrity provided by the bicyclo[1.1.1] framework not only enhances binding affinity but also reduces off-target effects due to its unique steric properties.

Q & A

Q. Example Workflow :

Prepare [1.1.1]propellane via photolysis of 1,3-dihalo precursors .

React with iodine sources (e.g., N-iodosuccinimide) under radical or photochemical conditions .

Introduce trifluoroethyl groups via nucleophilic substitution or transition-metal-catalyzed cross-coupling .

How does the bicyclo[1.1.1]pentane motif function as a bioisostere in drug design?

Basic Research Focus
BCP serves as a nonclassical bioisostere for aromatic rings, tert-butyl groups, and alkynes, improving drug-like properties:

  • Enhanced Solubility/Permeability : In γ-secretase inhibitors, replacing a para-fluorophenyl ring with BCP increased aqueous solubility by 20-fold and oral bioavailability in mice .
  • Reduced Metabolic Liability : The saturated, rigid structure minimizes cytochrome P450 interactions compared to planar aromatics .
  • 3D Vectoring : BCP’s geometry enables novel interactions with target binding pockets, as demonstrated in kinase inhibitors .

Q. Methodological Insight :

  • Use computational tools (e.g., molecular docking) to assess steric and electronic complementarity between BCP and the replaced moiety.
  • Validate solubility via shake-flask assays and permeability via PAMPA or Caco-2 models .

What challenges exist in achieving regioselective functionalization of bicyclo[1.1.1]pentane bridge positions?

Advanced Research Focus
Functionalizing the secondary bridge positions (C2, C4, C5) is synthetically challenging due to:

  • Steric Hindrance : The compact BCP framework limits reagent access .
  • Electronic Effects : Electron-deficient bridge carbons resist conventional C–H activation .

Q. Strategies to Overcome :

  • Directed C–H Activation : Use directing groups (e.g., carbonyls) to position catalysts near bridge positions .
  • Radical-Mediated Functionalization : Employ iodine or bromine radicals to selectively target bridge C–H bonds .
  • Photoredox Catalysis : Generate open-shell intermediates for cross-coupling at bridge sites .

Example :
1,3-Bis(iodoethynyl)-BCP was synthesized via iodination of lithium acetylides, enabling further derivatization .

How can photoredox catalysis be applied to synthesize halogenated BCP derivatives?

Advanced Research Focus
Photoredox methods enable scalable, catalyst-free synthesis:

  • Flow Chemistry : Irradiate [1.1.1]propellane with UV light in a continuous-flow reactor, reacting with halogen sources (e.g., I₂, NIS) to yield 1,3-dihalo-BCPs .
  • Mechanism : Light cleaves the propellane’s central bond, generating a diradical that traps halogens regioselectively .

Case Study :
1-Iodo-3-(trifluoromethyl)-BCP was synthesized in 72% yield using N-iodosuccinimide under blue LED irradiation .

What analytical techniques are critical for characterizing bicyclo[1.1.1]pentane derivatives?

Q. Methodological Focus

  • High-Resolution IR Spectroscopy : Resolves strained C–C vibrations (e.g., BCP’s bridgehead bonds at ~1200 cm⁻¹) .
  • X-ray Crystallography : Confirms regiochemistry and bond angles (e.g., BCP’s bridgehead C–I bond length: 2.10–2.15 Å) .
  • NMR Spectroscopy :
    • ¹³C NMR: Bridgehead carbons appear at δ 80–90 ppm.
    • ¹⁹F NMR: Trifluoroethyl groups show distinct triplets (δ -60 to -70 ppm) .

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